ethyl 5-(1,3-benzothiazole-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate
Description
ethyl 5-(1,3-benzothiazole-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzo[d]thiazole moiety, a pyrazolo[1,5-a]pyridine core, and an ethyl ester group. The combination of these structural elements imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.
Properties
IUPAC Name |
ethyl 5-(1,3-benzothiazole-2-carbonylamino)pyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S/c1-2-25-18(24)12-10-19-22-8-7-11(9-14(12)22)20-16(23)17-21-13-5-3-4-6-15(13)26-17/h3-10H,2H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHZGJRNILSHET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(1,3-benzothiazole-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Construction of the pyrazolo[1,5-a]pyridine core: This step often involves the reaction of a pyrazole derivative with a pyridine carboxylic acid or its ester in the presence of a dehydrating agent.
Coupling of the benzo[d]thiazole and pyrazolo[1,5-a]pyridine units: This is typically done through an amide bond formation using coupling reagents such as EDCI or DCC.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic or basic conditions to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ethyl 5-(1,3-benzothiazole-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis and Characterization
The synthesis of ethyl 5-(1,3-benzothiazole-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through a condensation reaction between ethyl 3-carboxy-4-oxo-4H-pyrazolo[1,5-a]pyridine-5-carboxylate and 2-amino-1,3-benzothiazole. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. Studies have shown that it exhibits significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Properties
Research indicates that this compound possesses anticancer activity against several cancer cell lines. For instance, it has been evaluated for cytotoxic effects on human lung cancer cells (NCI-H460), liver cancer cells (HepG2), and colon cancer cells (HCT-116). The results suggest that the compound induces apoptosis in cancer cells, potentially through the activation of caspase pathways or modulation of cell cycle progression.
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes.
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Kinase Inhibition : The compound may act as a kinase inhibitor, which is relevant in treating diseases involving aberrant kinase activity such as cancer.
- Molecular Docking Studies : Computational studies suggest favorable interactions with target proteins involved in cancer progression and inflammation.
Potential Applications
Given its diverse biological activities, this compound holds promise for various applications:
- Pharmaceutical Development : As a lead compound for developing new antibiotics or anticancer drugs.
- Research Tool : In studies aimed at understanding the mechanisms of disease related to inflammation and cancer.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| Prabhakar et al., 2024 | Antimicrobial Activity | Significant inhibition against S. aureus and E. coli; promising lead for antibiotic development. |
| Molecules Journal, 2022 | Anticancer Activity | Induced apoptosis in NCI-H460 cells; potential for lung cancer therapy. |
| Patent US10214526B2 | Kinase Inhibition | Demonstrated effectiveness in inhibiting specific kinases implicated in cancer progression. |
Mechanism of Action
The mechanism of action of ethyl 5-(1,3-benzothiazole-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may bind to the active site of an enzyme, blocking its activity, or it may interact with a receptor, modulating its signaling function. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
ethyl 5-(1,3-benzothiazole-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the substituents and functional groups attached. They are known for their antiviral and antitumor activities.
Benzo[d]thiazole derivatives: These compounds have a benzo[d]thiazole moiety and are studied for their antimicrobial and anticancer properties.
Ethyl esters of heterocyclic compounds: These compounds have an ethyl ester group and are used in various chemical and biological applications.
The uniqueness of this compound lies in its combination of structural elements, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
Ethyl 5-(1,3-benzothiazole-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of pyrazolo[1,5-a]pyridine derivatives with benzothiazole amides. The synthesis typically utilizes various coupling agents and solvents to achieve the desired product with high yield and purity. Characterization methods such as NMR and mass spectrometry confirm the structure of the synthesized compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyridine derivatives. The synthesized ethyl compound has shown promising activity against various cancer cell lines. For instance, in vitro tests demonstrated significant inhibition of cell proliferation in breast (MDA-MB-231) and lung (A549) cancer cell lines. The compound's mechanism involves inducing apoptosis and cell cycle arrest at the G0/G1 phase, which is crucial for its anticancer efficacy .
Table 1: In Vitro Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 0.109 | Apoptosis induction |
| A549 | 0.245 | Cell cycle arrest at G0/G1 phase |
Antiviral Activity
The compound has also been evaluated for antiviral properties, particularly against influenza viruses. In a study assessing its efficacy against H5N1 and SARS-CoV-2 viruses, several derivatives exhibited significant antiviral activity. The most active compounds showed inhibition rates comparable to established antiviral drugs .
Table 2: Antiviral Activity Against H5N1 Virus
| Compound ID | Concentration (µmol/µL) | Inhibition (%) |
|---|---|---|
| 8h | 0.5 | 93 |
| 8f | 0.25 | 60 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cell signaling pathways that regulate growth and differentiation. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Case Studies
In a notable case study involving rodent models, the compound was tested for its neuroprotective effects related to Parkinson's disease. The results indicated that it could modulate glutamate receptors positively, suggesting potential therapeutic applications beyond oncology .
Q & A
Q. What synthetic methodologies are commonly employed to prepare ethyl 5-(1,3-benzothiazole-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate?
The synthesis typically involves multi-step reactions:
- Core Formation : Cyclization of precursors like α,β-unsaturated esters with aldehydes under mild conditions to form the pyrazolo[1,5-a]pyridine core .
- Amide Coupling : Introduction of the benzothiazole-2-amido group via coupling reactions (e.g., using EDCI/HOBt or carbodiimide-based reagents) .
- Purification : Column chromatography with solvents like hexane-ethyl acetate-dichloromethane mixtures (3:1:1 v/v) to isolate intermediates, followed by crystallization for final purity . Key challenges include regioselectivity during cyclization and minimizing side reactions during amidation.
Q. How is the structural integrity of this compound validated during synthesis?
Structural characterization employs:
- X-ray Crystallography : Resolves bond lengths (e.g., C–H = 0.93–0.97 Å) and dihedral angles, confirming regiochemistry .
- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., ethyl ester protons at δ 1.2–1.4 ppm) .
- Mass Spectrometry : High-resolution MS verifies molecular weight (e.g., [M+H] for CHNOS: calc. 367.09, found 367.08) .
Q. What preliminary biological activities have been reported for this compound?
- Kinase Inhibition : Competes with ATP-binding sites in kinases (e.g., tyrosine kinases), reducing phosphorylation events critical for cancer cell proliferation (IC values reported in low micromolar ranges) .
- Enzyme Docking : Molecular docking studies with COX-2 and lanosterol-14α-demethylase suggest potential anti-inflammatory and antifungal applications .
Advanced Research Questions
Q. How can researchers optimize the compound’s kinase selectivity across isoforms?
- Kinase Profiling Panels : Test against >50 kinase isoforms to identify off-target effects .
- Structural Modifications : Introduce substituents at the pyridine or benzothiazole moieties to alter steric/electronic interactions. For example, trifluoromethyl groups enhance selectivity by filling hydrophobic pockets .
- Docking Simulations : Use software like AutoDock Vina with PDB structures (e.g., 1PKB for tyrosine kinases) to predict binding poses and guide SAR .
Q. What strategies resolve contradictions in bioactivity data across different assays?
- Assay Standardization : Normalize protocols for ATP concentration, pH, and temperature to reduce variability .
- Orthogonal Validation : Confirm inhibitory activity via SPR (surface plasmon resonance) and cellular assays (e.g., Western blotting for phosphorylated substrates) .
- Meta-Analysis : Compare datasets using tools like Prism to identify outliers caused by assay-specific artifacts .
Q. How can synthetic yields be improved for scale-up without compromising purity?
- Solvent Optimization : Replace THF with DMF or acetonitrile to enhance reaction homogeneity .
- Catalysis : Use Pd/C or organocatalysts to accelerate amide coupling steps .
- Continuous Flow Systems : Reduce side reactions and improve reproducibility for intermediates .
Q. What advanced techniques address solubility challenges in biological assays?
- Prodrug Design : Convert the ethyl ester to a water-soluble phosphate prodrug .
- Nanoformulation : Encapsulate in PEGylated liposomes to enhance bioavailability .
- Co-solvent Systems : Use DMSO-PBS mixtures (<0.1% DMSO) to maintain compound stability .
Q. How do structural modifications at the benzothiazole moiety affect activity?
- Electron-Withdrawing Groups (EWGs) : Nitro or trifluoromethyl groups at the benzothiazole 6-position enhance kinase affinity by 2–3 fold .
- Hydrogen Bond Donors : Amide-to-urea substitutions improve interactions with catalytic lysine residues in kinases .
- Steric Effects : Bulky substituents (e.g., tert-butyl) reduce activity, suggesting a narrow binding pocket .
Methodological Challenges
Q. How are impurities from regioisomeric byproducts managed during synthesis?
- HPLC-MS : Employ reverse-phase HPLC with C18 columns (ACN/water gradients) to separate isomers .
- 2D NMR : H-C HSQC distinguishes between pyridine and pyrazole ring protons .
Q. What computational tools predict metabolic stability of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
